2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione
Overview
Description
Synthesis Analysis
The compound can be synthesized through a five-step process starting from cyclohexanone. The process involves the formation of a Schiff base followed by ring closure and a multi-step reaction sequence. The final product can be purified through various methods, including recrystallization, column chromatography, and thin-layer chromatography.Molecular Structure Analysis
The molecule consists of 22 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms - a total of 44 atoms . It contains total 44 bonds; 22 non-H bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, 1 six-membered ring, 2 ketone (aliphatic), 2 tertiary amine (aliphatic), 4 hydroxyl groups, and 4 primary alcohols .Chemical Reactions Analysis
The compound’s chemical structure has been found to be highly stable, with no degradation or decomposition observed over long periods of time.Physical And Chemical Properties Analysis
The compound is a pale yellow, crystalline solid that is highly soluble in water and polar organic solvents. It has a molecular formula of C18H26N4O5 and a molecular weight of 386.4 g/mol. Its crystal structure is tetragonal and it has a melting point of 103-105°C.Scientific Research Applications
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Scientific Field: Drug Discovery
- Application Summary : This compound has shown potential in the field of drug discovery due to its diverse biological activities.
- Results or Outcomes : The compound has exhibited a range of biological activities, including antibacterial, antifungal, antiparasitic, and antiviral properties.
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Scientific Field: Material Science
- Application Summary : The compound’s unique structure and stability make it a candidate for exploration in material science.
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Scientific Field: Catalysis
- Application Summary : The compound could potentially be used in catalysis, given its chemical structure.
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Scientific Field: Oxidation Catalyst
- Application Summary : This compound has been used as a catalyst in the oxidation of 2,6-disubstituted phenols .
- Methods of Application : The compound is used to catalyze the oxidation process. The starting material undergoes a complete conversion in the presence of this catalyst .
- Results or Outcomes : The use of this compound as a catalyst resulted in a complete conversion of the starting material .
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Scientific Field: Cosmetic Products
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Scientific Field: Chemical Synthesis
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Scientific Field: Environmental Hazard Detection
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Scientific Field: Chemical Manufacturing
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Scientific Field: Safety and Handling
- Application Summary : The compound has specific safety and handling requirements due to its potential hazards .
- Methods of Application : This involves following specific safety protocols when handling the compound, including using appropriate personal protective equipment .
- Results or Outcomes : Adherence to these safety protocols can help prevent exposure and potential harm .
Safety And Hazards
properties
IUPAC Name |
2,5-bis(2-hydroxyethylamino)cyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-3-1-11-7-5-10(16)8(6-9(7)15)12-2-4-14/h5-6,11-14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYGENMUJKVMPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C=C(C1=O)NCCO)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283581 | |
Record name | 2,5-bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione | |
CAS RN |
5557-53-9 | |
Record name | 2,4-benzoquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32199 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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